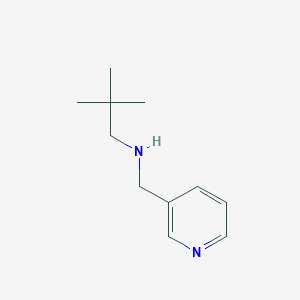

(2,2-Dimethylpropyl)(pyridin-3-ylmethyl)amine

Description

Properties

IUPAC Name |

2,2-dimethyl-N-(pyridin-3-ylmethyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-11(2,3)9-13-8-10-5-4-6-12-7-10/h4-7,13H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUOKQHVKRQTRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNCC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Pyridine Glycine Imine Derivatives and Nucleophilic Substitution

One industrially scalable method, described in patent EP1422220A1, involves multi-step synthesis starting from benzophenone glycine imine derivatives (BPGI) and pyridine derivatives bearing a leaving group (usually a halogen such as chlorine) at the 3-position:

Step A: Formation of benzophenone glycine imine alkyl ester by condensation of benzophenone with glycine ethyl ester hydrochloride in the presence of a trialkylamine base (preferably N,N-diisopropyl N-ethylamine) and toluene as solvent. Water formed is removed by azeotropic distillation with a Dean-Stark apparatus at 110–115°C.

Step B: Coupling of the BPGI intermediate with 3-halopyridine derivative under reflux in an aprotic polar solvent such as propionitrile, using a dry inorganic base (dry K2CO3 or NaH) and a phase transfer catalyst (e.g., tetraethylammonium bromide). The reaction proceeds at reflux (~105°C) with continuous removal of water.

Step C: Acid hydrolysis of the imine intermediate with aqueous HCl at 20–25°C to yield the pyridine glycine ester hydrochloride.

Step D: Refluxing the ester hydrochloride in water to convert it into the target amine compound.

This method achieves high yields (up to 85% for intermediate esters) and is suitable for scale-up. The process benefits from recycling of trialkylamine bases and solvents, improving industrial feasibility.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| A | Benzophenone, glycine ethyl ester hydrochloride, N,N-diisopropyl N-ethylamine, toluene, 110–115°C | Formation of benzophenone glycine imine ester | Water removal by Dean-Stark |

| B | BPGI, 3-chloropyridine, K2CO3 or NaH, NEt4Br (phase transfer catalyst), propionitrile, reflux | Coupling to form pyridine glycine imine derivative | Dry conditions essential |

| C | Aqueous HCl, 20–25°C | Hydrolysis to pyridine glycine ester hydrochloride | Molar ratio HCl/PyGI ≥ 1 |

| D | Reflux in water | Conversion to amine | Final product isolation |

This approach is highly relevant for synthesizing pyridin-3-ylmethyl amines with bulky alkyl substituents, as the glycine imine intermediate allows selective functionalization at the methylene position adjacent to the pyridine ring.

Reductive Amination of Pyridin-3-ylmethyl Aldehydes or Cyanohydrins

Another common strategy involves reductive amination of pyridin-3-ylmethyl aldehydes or related cyanohydrins with the desired alkyl amine:

The reaction medium is typically alcoholic (methanol) and includes a tertiary amine base such as 1,4-diazabicyclo[2.2.2]octane to maintain basic conditions.

Sodium cyanoborohydride or other boron hydride reagents are added to reduce the imine intermediate formed between the aldehyde and the amine to the corresponding secondary or tertiary amine.

The use of pyridin-3-ylmethyl cyanohydrins as substrates allows direct amination under mild reductive conditions, avoiding harsh reagents.

The process can be optimized by adjusting the equivalents of reagents and reaction time to maximize yield.

This method is particularly useful for preparing pyridin-2-ylmethyl and pyridin-3-ylmethyl amines with various alkyl substituents, including bulky groups like 2,2-dimethylpropyl, due to the mildness and selectivity of the reductive amination step.

Multicomponent Zinc-Mediated Amination Reactions

Recent advances (2024) describe a zinc-mediated multicomponent reaction platform enabling the synthesis of α-branched amines, including those bearing bulky alkyl groups and pyridine substituents:

The reaction involves the combination of zinc powder, copper iodide (as a catalyst), trimethylsilyl triflate (TMSOTf), an aldehyde (e.g., hydrocinnamaldehyde), an alkyl iodide (e.g., isopropyl iodide), and a primary amine.

Optimization of parameters such as equivalents of zinc, copper iodide loading, and solvent concentration (e.g., toluene or dichloromethane) leads to high yields (up to 100% assay yield).

The method tolerates a variety of primary iodides and amines, including bulky tertiary alkyl iodides, enabling the synthesis of tertiary amines like (2,2-dimethylpropyl)(pyridin-3-ylmethyl)amine in a single step from commercially available materials.

Table below summarizes key optimization data for zinc-mediated amination:

| Entry | Zn equiv | Solvent (M) | Additive | Yield (%) |

|---|---|---|---|---|

| 1 | 2.0 | EtOAc (0.4) | None | 9 |

| 2 | 2.0 | CH2Cl2 (0.4) | None | 53 |

| 5 | 2.0 | CH2Cl2 (0.4) | CuI (10 mol%) | 59 |

| 8 | 3.0 | Toluene (1.6) | CuI (10 mol%) | 61 |

| 9 | 3.0 | Toluene (1.6) | CuI (10 mol%), H2O (1.5 equiv) | 73 |

| 11 | 3.0 | Toluene (1.6) | CuI (10 mol%), H2O (1.5 equiv) | 93 |

| 12 | 3.0 | Toluene (1.6) | CuI (10 mol%), H2O (1.5 equiv) | 100 |

This approach circumvents multistep ketone precursor synthesis and allows efficient access to tertiary amines with bulky substituents and pyridine rings.

Summary Table of Preparation Methods for this compound

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Benzophenone glycine imine route (patent EP1422220A1) | Benzophenone, glycine ethyl ester, 3-chloropyridine, trialkylamine base, K2CO3, phase transfer catalyst | Multi-step, reflux in toluene and propionitrile, acid hydrolysis | High yield, scalable, industrially viable | Multi-step, requires dry conditions |

| Reductive amination of pyridin-3-ylmethyl aldehydes/cyanohydrins | Pyridin-3-ylmethyl aldehyde or cyanohydrin, 2,2-dimethylpropyl amine, NaBH3CN, tertiary amine base | Methanolic medium, mild temperature | Mild, selective, avoids harsh reagents | Requires aldehyde or cyanohydrin precursors |

| Zinc-mediated multicomponent amination | Zinc, CuI catalyst, TMSOTf, hydrocinnamaldehyde, methyl iodide, primary amine | Optimized solvent, 0.4 M, 0–90°C | Single-step, broad substrate scope, high yield | Requires metal catalysts, sensitive to conditions |

| Directed C–H activation (functionalization) | Pd catalyst, bidentate 2-(pyridin-3-ylmethyl)amine DG | Various, mild | Enables further functionalization | Not a direct synthesis method |

Chemical Reactions Analysis

Alkylation and Reductive Amination

The compound can be synthesized via reductive amination or alkylation of pyridine derivatives. Key data from analogous syntheses include:

Mechanistic Notes :

-

The pyridine nitrogen directs electrophilic substitution, while the bulky 2,2-dimethylpropyl group hinders over-alkylation .

-

Sodium borohydride selectively reduces imine intermediates without affecting the pyridine ring .

Acylation and Amide Formation

The tertiary amine participates in acylation reactions to form amides, critical for pharmaceutical applications:

Key Findings :

-

T3P® enhances reaction efficiency by activating carboxylic acids without racemization .

-

The pyridinylmethyl group increases solubility in polar aprotic solvents, improving reaction kinetics .

Coordination Chemistry and Metal Complexation

The pyridine moiety enables coordination with transition metals, as observed in related systems:

Mechanistic Insight :

-

The amine’s lone pair interacts with metal π-systems, stabilizing intermediates in catalytic cycles .

-

Steric bulk from the 2,2-dimethylpropyl group prevents undesired side reactions in metal-mediated processes .

Stability and Side Reactions

Critical stability parameters under varying conditions:

Biological Activity and QSAR Insights

While direct data on this compound is limited, quantitative structure-activity relationship (QSAR) studies of analogs suggest:

Scientific Research Applications

(2,2-Dimethylpropyl)(pyridin-3-ylmethyl)amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-Dimethylpropyl)(pyridin-3-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (2,2-Dimethylpropyl)(pyridin-3-ylmethyl)amine with structurally analogous amines, focusing on molecular features, synthesis, and applications.

Structural Analogues with Heteroaromatic Substitutions

2.1.1 3-(Dimethylamino)-2,2-dimethylpropylamine

- Structure : Replaces the pyridine ring with a thiophene moiety.

- Molecular Weight : 226.38 g/mol (vs. ~207.3 g/mol for the target compound, assuming C12H20N2).

- Key Differences : The sulfur atom in thiophene alters electronic properties (e.g., reduced basicity compared to pyridine) and may impact solubility. Thiophene derivatives are often explored in materials science due to their conductive properties .

2.1.2 (2,2-Dimethylpropyl)[2-(thiophen-2-yl)ethyl]amine

- Structure : Features a thiophen-2-yl group linked via an ethyl chain instead of a methyl group.

- Molecular Weight : 197.34 g/mol.

- This compound’s lower molecular weight suggests reduced steric hindrance compared to the target amine .

2.1.3 6-[(2R)-1-(2-Methylpropyl)pyrrolidin-2-yl]-N-(pyridin-2-yl)pyridin-3-amine

- Structure : Incorporates a pyrrolidine ring and a pyridin-2-yl group.

- Key Differences : The pyrrolidine introduces chirality and conformational rigidity, which could enhance selectivity in receptor binding. Such structural complexity is common in pharmaceutical candidates targeting CNS disorders .

Amines with Similar Alkyl Groups

2.2.1 Methyl(2-methylpropyl)amine

- Structure : Simplest analog with a methyl and 2-methylpropyl group.

- Molecular Weight : 87.17 g/mol.

- Key Differences : Lacks aromaticity, resulting in lower boiling points and reduced stability. Used primarily in small-molecule synthesis or as a ligand in catalysis .

2.2.2 (R)-1-((2,2-Dimethylpropyl)amino-2-phenylethyl)piperidine

- Structure : Combines a neopentylamine group with a piperidine ring and phenyl substituent.

- Such derivatives are explored in asymmetric synthesis and enzyme inhibition .

Data Tables

Table 1: Structural and Physical Properties of Selected Amines

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | References |

|---|---|---|---|---|

| This compound | C12H20N2 | ~207.3 | Neopentyl group, pyridine ring | - |

| 3-(Dimethylamino)-2,2-dimethylpropylamine | C12H22N2S | 226.38 | Thiophene, dimethylamino branch | |

| (2,2-Dimethylpropyl)[2-(thiophen-2-yl)ethyl]amine | C11H19NS | 197.34 | Ethyl-thiophene linker | |

| Methyl(2-methylpropyl)amine | C5H13N | 87.17 | Simple alkyl amine |

Biological Activity

(2,2-Dimethylpropyl)(pyridin-3-ylmethyl)amine is a compound that has garnered attention for its potential biological activities, particularly in the context of receptor modulation and pharmacological applications. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting key findings.

Chemical Structure and Properties

The compound features a dimethylpropyl group attached to a pyridin-3-ylmethylamine moiety. This unique structure may contribute to its interactions with biological targets, particularly receptors involved in neurotransmission and inflammatory processes.

Biological Activity Overview

-

Receptor Interaction :

- The compound has been studied for its interaction with P2X7 receptors, which are known to play significant roles in pain modulation and inflammatory responses. Research indicates that compounds with similar structures can act as antagonists or modulators of these receptors, affecting cellular signaling pathways related to pain and inflammation .

- Antinociceptive Effects :

-

Cytotoxicity Studies :

- Preliminary cytotoxicity assays have shown that derivatives of this compound exhibit varying degrees of activity against cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). These findings indicate that modifications to the chemical structure can enhance or reduce biological efficacy .

Table 1: Summary of Biological Activities

Case Studies

-

Case Study on Pain Modulation :

A study investigated the effects of P2X7 receptor antagonists in models of neuropathic pain. The results indicated that compounds similar to this compound significantly reduced pain behaviors, suggesting a mechanism involving the modulation of inflammatory pathways . -

Cytotoxicity Assessment :

In vitro experiments assessed the cytotoxic properties of several analogs, including this compound. The results showed that certain modifications led to enhanced cytotoxicity against cancer cell lines, highlighting the importance of structural variations in therapeutic efficacy .

Research Findings

Recent findings underscore the importance of the P2X7 receptor in various pathologies, including inflammatory diseases and cancer. The modulation of this receptor by compounds like this compound presents a promising avenue for therapeutic development. Furthermore, ongoing research into its cytotoxic properties suggests potential applications in oncology.

Q & A

Q. Key Parameters :

- Temperature : 60–80°C for condensation (optimized to avoid side reactions).

- Catalyst : Acetic acid or p-toluenesulfonic acid (p-TsOH) for imine formation.

- Solvent : Ethanol or tetrahydrofuran (THF) for solubility and reaction efficiency.

Validation : Confirm structure via ¹H/¹³C NMR (peaks for pyridine protons at δ 8.2–8.5 ppm and tert-butyl groups at δ 1.0–1.2 ppm) and elemental analysis (C, H, N percentages) .

Basic: What spectroscopic methods are used to characterize this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies protons on the pyridine ring (δ 7.1–8.5 ppm) and the 2,2-dimethylpropyl group (δ 1.0–1.2 ppm).

- ¹³C NMR : Confirms carbonyl (if present) and aromatic carbons (pyridine ring at 120–150 ppm).

- Mass Spectrometry (MS) : Determines molecular weight (e.g., ESI-MS m/z ≈ 192 [M+H]⁺).

- Infrared (IR) Spectroscopy : Detects N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).

- Elemental Analysis : Validates C, H, N composition (e.g., C: ~75%, H: ~10%, N: ~14%) .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation.

- First Aid :

- Skin Contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists.

- Eye Exposure : Rinse with water for 20 minutes; consult an ophthalmologist.

- Storage : Keep in a cool, dry place away from oxidizers. Store in amber glass under nitrogen to prevent degradation.

- Toxicity : Classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Avoid prolonged exposure .

Advanced: How can QSAR models guide the design of analogues with enhanced biological activity?

Methodological Answer:

Quantitative Structure-Activity Relationship (QSAR) studies correlate molecular descriptors with biological activity:

Descriptor Selection : Use software (e.g., MOE, Schrödinger) to calculate parameters:

- Lipophilicity (Log P) : Impacts membrane permeability.

- Steric (SMR) : Influences binding to target proteins.

- Electronic (HOMO/LUMO) : Affects reactivity and interactions.

Model Validation : Ensure statistical robustness via cross-validation (r² > 0.7) and external test sets .

Analog Design : Modify substituents to optimize Log P (target range: 2–3) and reduce steric hindrance (SMR < 5.0).

Example : In antibacterial studies, pyridin-2-amine derivatives with higher Log P showed 2–4× improved MIC values against S. aureus .

Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?

Methodological Answer:

Use Design of Experiments (DoE) to evaluate factors:

Variables :

- Temperature : 50–100°C (higher temps accelerate reaction but may degrade products).

- Catalyst Loading : 5–20 mol% (e.g., p-TsOH for imine formation).

- Reaction Time : 6–24 hours (monitor via TLC).

Optimization :

- Central Composite Design : Identifies optimal conditions (e.g., 70°C, 10 mol% catalyst, 12 hours) for >80% yield.

- Purification : Use gradient elution in column chromatography (hexane:ethyl acetate 4:1) to isolate >95% pure product.

Case Study : For analogous pyridine derivatives, adjusting the aldehyde:amine ratio to 1.2:1 minimized side products .

Advanced: How to resolve discrepancies in reported biological activity data across studies?

Methodological Answer:

Data Normalization : Account for differences in assay protocols (e.g., MIC vs. IC₅₀, bacterial strains used).

Structural Confounds : Check for impurities (e.g., residual solvents) via HPLC or GC-MS .

QSAR Re-evaluation : Re-analyze datasets using consistent descriptors (e.g., exclude studies with incomplete Log P data).

Meta-Analysis : Use statistical tools (e.g., RevMan) to aggregate results and identify outliers.

Example : Contradictory antibacterial results may arise from variations in bacterial membrane composition or assay pH .

Advanced: What strategies are used to study the compound's interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding poses with enzymes (e.g., bacterial dihydrofolate reductase).

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamics (ΔH, ΔS).

- X-ray Crystallography : Resolve co-crystal structures (e.g., with target proteins) to identify key interactions (e.g., hydrogen bonds with pyridine N).

Case Study : Analogous pyridine derivatives showed π-π stacking with tyrosine residues in target enzymes, confirmed via crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.